Cas no 872695-32-4 (N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)

N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide is a specialized organic compound featuring a pyridazine core functionalized with a 3-methoxyphenyl group and a thioether-linked acetamide moiety. Its molecular structure, incorporating both difluorophenyl and methoxyphenyl substituents, suggests potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or bioactive scaffold. The presence of sulfur and fluorine atoms enhances its binding affinity and metabolic stability, making it a candidate for further pharmacological exploration. This compound’s synthetic versatility allows for derivatization, enabling structure-activity relationship studies in drug discovery or material science applications. Careful handling is advised due to its reactive functional groups.
N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide structure
872695-32-4 structure
Product Name:N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide
CAS No:872695-32-4
MF:C19H15F2N3O2S
MW:387.403109788895
CID:5989341
PubChem ID:7206262
Update Time:2025-10-30

N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide
    • Acetamide, N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-3-pyridazinyl]thio]-
    • N-(3,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
    • F1899-1354
    • 872695-32-4
    • AKOS024618570
    • N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
    • N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
    • Inchi: 1S/C19H15F2N3O2S/c1-26-14-4-2-3-12(9-14)17-7-8-19(24-23-17)27-11-18(25)22-13-5-6-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,22,25)
    • InChI Key: AIRWGGAHIADVJZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C(F)=C1)(=O)CSC1=NN=C(C2=CC=CC(OC)=C2)C=C1

Computed Properties

  • Exact Mass: 387.08530423g/mol
  • Monoisotopic Mass: 387.08530423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 622.4±55.0 °C(Predicted)
  • pka: 11.20±0.70(Predicted)

N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide

N-(3,4-Difluorophenyl)-2-{6-(3-Methoxyphenyl)Pyridazin-3-Ylsulfanyl}Acetamide: A Comprehensive Overview

The compound CAS No 872695-32-4, also known as N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis, properties, and recent advancements in its research.

At the core of this compound lies the pyridazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 2. The pyridazine ring is substituted at position 6 with a 3-methoxyphenyl group, which introduces electron-donating methoxy functionality. This substitution pattern enhances the electronic properties of the pyridazine ring, making it more reactive towards various chemical transformations. The presence of the methoxy group also contributes to the compound's solubility and bioavailability, which are critical factors in drug design.

Attached to the pyridazine ring via a sulfanyl group (-S-) is an acetamide moiety. The acetamide group is further substituted at position N with a 3,4-difluorophenyl group. The fluorine atoms at positions 3 and 4 on the phenyl ring introduce strong electron-withdrawing effects, which can influence the reactivity and stability of the entire molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the preparation of the pyridazine derivative with the desired substitution pattern, followed by coupling reactions to introduce the sulfanyl acetamide group. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and scalability of these syntheses.

From a biological standpoint, this compound has shown promising activity in several assays. For instance, studies have demonstrated its potential as an inhibitor of certain enzyme targets implicated in neurodegenerative diseases. The combination of electron-donating and withdrawing groups within its structure allows for fine-tuning of its interactions with biomolecular targets. Additionally, computational studies using molecular docking have provided insights into its binding modes and selectivity profiles.

In terms of applications, this compound serves as a valuable tool in drug discovery programs targeting specific pathological conditions. Its structural versatility makes it amenable to further modifications, enabling researchers to explore a wide range of chemical space for optimized bioactivity. Furthermore, its unique electronic properties make it a candidate for applications in materials science, such as in the development of advanced organic semiconductors or optoelectronic devices.

Recent research has also focused on understanding the photophysical properties of this compound. Studies employing UV-vis spectroscopy and fluorescence measurements have revealed interesting emission characteristics that could be harnessed for sensing applications or as components in light-emitting diodes (LEDs). These findings underscore the compound's potential beyond traditional pharmaceutical applications.

In conclusion, N-(3,4-difluorophenyl)-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide represents a compelling example of how intricate molecular design can lead to compounds with diverse functional attributes. Its synthesis, properties, and biological activities highlight its significance in contemporary chemical research. As ongoing studies continue to unravel its full potential, this compound stands poised to make meaningful contributions across multiple disciplines.

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